Cas no 1006777-87-2 (4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)
![4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide structure](https://ja.kuujia.com/scimg/cas/1006777-87-2x500.png)
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, 4-cyano-N-(4,6-difluoro-3-propyl-2(3H)-benzothiazolylidene)-
- 4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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- インチ: 1S/C18H13F2N3OS/c1-2-7-23-16-14(20)8-13(19)9-15(16)25-18(23)22-17(24)12-5-3-11(10-21)4-6-12/h3-6,8-9H,2,7H2,1H3
- InChIKey: AVCHRZCJSIZHTN-UHFFFAOYSA-N
- ほほえんだ: C(N=C1N(CCC)C2=C(F)C=C(F)C=C2S1)(=O)C1=CC=C(C#N)C=C1
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2613-0094-1mg |
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006777-87-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2613-0094-5mg |
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006777-87-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2613-0094-3mg |
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006777-87-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA66641-5mg |
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006777-87-2 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F2613-0094-2mg |
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006777-87-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2613-0094-4mg |
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006777-87-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2613-0094-5μmol |
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006777-87-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2613-0094-2μmol |
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006777-87-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
A2B Chem LLC | BA66641-1mg |
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006777-87-2 | 1mg |
$245.00 | 2024-04-20 |
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamideに関する追加情報
Introduction to 4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS No. 1006777-87-2)
4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sophisticated organic compound characterized by its intricate molecular structure and potential pharmacological applications. This compound, identified by its CAS number 1006777-87-2, has garnered attention in the field of medicinal chemistry due to its unique chemical properties and structural motifs. The presence of multiple functional groups, including a cyano group, a benzamide moiety, and a fluorinated benzothiazole ring, makes this molecule a promising candidate for further investigation in drug discovery and development.
The molecular framework of 4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide incorporates several key features that contribute to its potential biological activity. The benzothiazole core is a well-known scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to interact with various biological targets. Specifically, the 4,6-difluoro substitution pattern on the benzothiazole ring enhances the electron-withdrawing nature of the scaffold, which can influence the compound's binding affinity and metabolic stability.
In recent years, there has been a growing interest in fluorinated heterocycles as pharmacophores due to their ability to modulate drug-receptor interactions. The fluorine atoms in 4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide not only contribute to the compound's lipophilicity but also play a crucial role in its electronic properties. This dual functionality makes it an attractive candidate for further exploration in the development of novel therapeutic agents.
The cyano group attached to the benzamide moiety introduces a polar character to the molecule, which can enhance its solubility and interaction with polar biological targets. Additionally, the propyl side chain provides a hydrophobic region that can contribute to membrane permeability, an important factor for oral bioavailability. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it a versatile tool for pharmacological research.
Recent studies have highlighted the potential of benzothiazole derivatives in addressing various therapeutic challenges. For instance, modifications of the benzothiazole scaffold have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide positions it as a candidate for investigating these biological activities further. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of the compound's pharmacokinetic and pharmacodynamic profiles.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and transition metal catalysis are often employed to construct the complex molecular framework efficiently. The synthetic strategy must also consider factors such as regioselectivity and stereoselectivity to obtain the desired isomer with minimal side products.
In terms of applications, 4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide holds promise as a lead compound for drug discovery programs targeting neurological disorders and inflammatory conditions. The benzothiazole moiety has been implicated in modulating neurotransmitter activity, while the fluorinated aromatic rings can enhance binding interactions with specific receptors. Further preclinical studies are warranted to elucidate its mechanism of action and therapeutic potential.
The chemical stability of this compound is another critical aspect that needs to be addressed during its development. Fluorinated compounds often exhibit enhanced metabolic stability due to the electronegativity of fluorine atoms; however, they can also be susceptible to nucleophilic attack under certain conditions. Therefore, rigorous stability studies under various conditions are essential to ensure that the compound maintains its integrity throughout storage and formulation processes.
Ethical considerations and regulatory compliance are paramount when developing new pharmaceuticals. The synthesis and handling of 4-cyano-N-[(Z-4,6-difluoro - 3-propyl - 2,3 - dihydro - 1,3 - benzo thia zol - 2 - ylidene)benzamide] must adhere to strict safety protocols to protect researchers and окружающей среда。 Collaborative efforts between chemists, biologists, и pharmaceutical industry professionals are essential for ensuring that such compounds are developed responsibly и effectively.
In conclusion,4-cyano-N-[(Z-4,6-difluoro - 3-propyl - 2,3 - dihydro - 1,3 - benzo thia zol - 2 - ylidene)benzamide] (CAS No.1006777 - 87 - 2) represents an intriguing molecule with significant potential in medicinal chemistry。 Its complex structure и unique functional groups make it a valuable candidate for further investigation into various therapeutic areas。 As research continues, this compound may contribute valuable insights into drug design и development, ultimately leading to novel treatments for human diseases.
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